5-Bromo-2,7-dimethylquinoline
Description
Significance of the Quinoline (B57606) Heterocyclic Scaffold in Chemical Research
The quinoline ring system is a vital component in numerous pharmacologically active compounds and has extensive applications in medicinal and industrial chemistry. researchgate.net It is a versatile pharmacophore, recognized for its broad range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.gov The ability to modify the quinoline nucleus through the introduction of various substituents allows for the fine-tuning of its chemical and pharmacological properties, making it a key scaffold in drug discovery research. nih.govorientjchem.org
Quinoline was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. nih.govmdpi.comresearchgate.net Its name is derived from "quinine," a naturally occurring quinoline alkaloid found in the bark of the cinchona tree, which has been used for centuries to treat malaria. numberanalytics.comglobalresearchonline.net The discovery of quinine (B1679958) and other quinoline-based antimalarial drugs marked a significant milestone in medicinal chemistry. globalresearchonline.net The development of synthetic methods for quinoline and its derivatives, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, further propelled the exploration of this important class of compounds. iipseries.org
The quinoline scaffold serves as a fundamental building block in organic synthesis for the creation of complex molecules. numberanalytics.com Its derivatives are not only crucial in medicinal chemistry but also find applications in materials science, agrochemicals, and as ligands in coordination chemistry. researchgate.netnumberanalytics.comnih.gov The versatility of the quinoline ring system stems from its reactivity, allowing for a wide array of chemical transformations, including electrophilic substitution and metal-catalyzed cross-coupling reactions. numberanalytics.com
Importance of Halogenated and Alkylated Quinoline Derivatives
The introduction of halogen atoms and alkyl groups onto the quinoline core significantly influences the molecule's properties and reactivity. These substitutions are strategic modifications employed to modulate biological activity and create new synthetic intermediates.
The presence of a bromine atom on the quinoline ring, as seen in 5-Bromo-2,7-dimethylquinoline, serves as a valuable functional handle in organic synthesis. The carbon-bromine bond can be readily transformed into other functional groups through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. This allows for the construction of more complex and diverse molecular architectures. nih.govrsc.org Brominated quinolines are important precursors for creating other functionalized quinolines with potential applications in medicinal chemistry. rsc.org For instance, the bromine atom can be replaced with cyano, methoxy (B1213986), phenyl, and amino groups. nih.gov Furthermore, the position of the bromine atom can influence the regioselectivity of subsequent reactions. rsc.org The introduction of a bromine atom can also enhance the biological activity of quinoline derivatives. nih.gov
Research Focus and Potential Areas of Investigation for this compound
The specific substitution pattern of this compound, featuring both a strategically placed bromine atom and two methyl groups, makes it a compound of interest for further research. Potential areas of investigation could include its use as a building block in the synthesis of novel, more complex heterocyclic systems. The bromine at the C5 position offers a reactive site for cross-coupling reactions, enabling the introduction of a wide variety of substituents. researchgate.net
The combination of the bromo and dimethyl functionalities may lead to unique biological activities. For instance, iridium-catalyzed borylation of 2,7-dimethylquinoline (B1584490) has been shown to yield a mixture of 4- and 5-borylated products, indicating the electronic influence of the methyl groups on the regioselectivity of the reaction. kiku.dk This suggests that the electronic environment of this compound could be finely tuned for specific applications.
Further research could focus on exploring the reactivity of the C-H bonds of the methyl groups for late-stage functionalization. Additionally, the compound could be investigated for its potential as a ligand in catalysis or as a scaffold for the development of new materials with specific optical or electronic properties. The unique combination of substituents in this compound provides a rich platform for chemical exploration and the discovery of new functionalities.
Structure
3D Structure
Properties
Molecular Formula |
C11H10BrN |
|---|---|
Molecular Weight |
236.11 g/mol |
IUPAC Name |
5-bromo-2,7-dimethylquinoline |
InChI |
InChI=1S/C11H10BrN/c1-7-5-10(12)9-4-3-8(2)13-11(9)6-7/h3-6H,1-2H3 |
InChI Key |
NKTLBFOFSRKYJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2)C)Br |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 5 Bromo 2,7 Dimethylquinoline Analogs
Reactivity of the Bromine Substituent
The bromine atom at the C-5 position of the quinoline (B57606) ring is a key site for synthetic modification. Its reactivity is influenced by the electronic properties of the quinoline system and can be exploited through several important classes of reactions.
Nucleophilic Aromatic Substitution (SNAr) on Bromoquinolines
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of aryl halides. In this type of reaction, a nucleophile replaces a leaving group, in this case, the bromide ion, on an aromatic ring. The success of SNAr reactions is highly dependent on the electronic nature of the aromatic system.
Activation by Electron-Withdrawing Groups (e.g., Nitro Groups)
For a nucleophilic attack on an aromatic ring to occur, the ring must be electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. youtube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. youtube.com In the context of bromoquinolines, the introduction of a nitro group, for instance, would significantly activate the ring towards SNAr. The more electron-withdrawing groups present, and the stronger they are, the more favorable the reaction becomes. youtube.com
| Electron-Withdrawing Group | Position Relative to Bromine | Expected Effect on SNAr Reactivity |
| Nitro (-NO2) | Ortho or Para | Strong Activation |
| Cyano (-CN) | Ortho or Para | Moderate to Strong Activation |
| Carbonyl (-C=O) | Ortho or Para | Moderate Activation |
| Halogen (-Cl, -F) | Ortho or Para | Weak Activation |
Scope of Nucleophiles in SNAr Reactions
A wide variety of nucleophiles can be employed in SNAr reactions of activated bromoquinolines. The choice of nucleophile allows for the introduction of diverse functionalities onto the quinoline scaffold. Common nucleophiles include:
Oxygen Nucleophiles: Alkoxides, phenoxides, and hydroxides can be used to introduce ether and hydroxyl groups.
Nitrogen Nucleophiles: Ammonia, primary and secondary amines, and anilines are frequently used to form amino-substituted quinolines.
Sulfur Nucleophiles: Thiolates can be employed to generate thioethers.
The reactivity of the nucleophile also plays a crucial role; stronger nucleophiles will generally react more readily.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. fiveable.me These reactions typically involve an organic halide, such as a bromoquinoline, and a coupling partner, catalyzed by a palladium complex. youtube.com The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. fiveable.meyoutube.com
| Coupling Reaction | Coupling Partner | Bond Formed |
| Suzuki-Miyaura | Organoboron Reagent (e.g., boronic acid or ester) | C-C |
| Heck | Alkene | C-C |
| Sonogashira | Terminal Alkyne | C-C |
| Buchwald-Hartwig | Amine | C-N |
These reactions are highly versatile and tolerate a wide range of functional groups, making them suitable for the late-stage functionalization of complex molecules. The choice of ligands on the palladium catalyst is critical for achieving high efficiency and selectivity.
Reductive Debromination Strategies
Reductive debromination involves the removal of the bromine atom and its replacement with a hydrogen atom. This transformation can be achieved through various methods, including catalytic hydrogenation, reaction with reducing agents such as tin hydrides, or through bisulfite-mediated processes. nih.gov This reaction is useful when the bromine atom is used as a directing group for other substitutions on the ring and is no longer needed in the final product.
Reactivity of the Methyl Substituents at C-2 and C-7
The methyl groups at the C-2 and C-7 positions of the quinoline ring also exhibit characteristic reactivity. The C-2 methyl group, being in the alpha position to the ring nitrogen, is particularly activated. core.ac.uk This increased acidity of the C-2 methyl protons is analogous to the reactivity of the methyl group in quinaldine (B1664567) (2-methylquinoline). core.ac.uk
This activation allows the C-2 methyl group to participate in condensation reactions with aldehydes and other electrophiles, typically after deprotonation with a suitable base. The C-7 methyl group, being more distant from the activating influence of the nitrogen atom, is generally less reactive than the C-2 methyl group. However, under more forcing conditions, it can also undergo similar transformations.
Electrophilic Aromatic Substitution on the Quinoline Ring System
The quinoline ring system can undergo electrophilic aromatic substitution. Due to the deactivating effect of the nitrogen atom in the pyridine (B92270) ring, substitution typically occurs on the benzene (B151609) ring, primarily at positions 5 and 8. quimicaorganica.org The existing substituents on the 5-Bromo-2,7-dimethylquinoline ring will direct the position of any further electrophilic attack.
The directing effects of the substituents are as follows:
Methyl groups (-CH₃): These are activating, ortho- and para-directing groups due to their electron-donating inductive effect. libretexts.orglibretexts.org
Bromo group (-Br): This is a deactivating but ortho- and para-directing group. libretexts.org
In this compound, the 5-position is already occupied by a bromine atom. The 7-methyl group will activate the ortho (position 8) and para (position 5, already substituted) positions. The 2-methyl group's influence on the benzene ring is minimal. The 5-bromo group will direct incoming electrophiles to its ortho (positions 4 and 6) and para (position 8) positions.
Considering these combined effects, the most likely positions for further electrophilic substitution would be positions 6 and 8, which are activated by the methyl group and directed by the bromo group. The pyridine ring is generally resistant to electrophilic attack unless under very harsh conditions.
Oxidation and Reduction Pathways of the Quinoline Nucleus
The quinoline nucleus itself can undergo oxidation and reduction, although it is a relatively stable aromatic system.
Oxidation: The quinoline ring is generally resistant to oxidation. Under strong oxidizing conditions, such as with hot alkaline potassium permanganate, the benzene ring is preferentially opened, leaving the pyridine ring intact to form a pyridine-2,3-dicarboxylic acid. pharmaguideline.com
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives. Catalytic hydrogenation is a common method for this transformation. pharmaguideline.com For instance, quinoline can be reduced to 1,2,3,4-tetrahydroquinoline. pharmaguideline.com Another approach involves hydrosilylation promoted by hydrogen atom transfer (HAT), which can selectively reduce the pyridine ring of quinoline derivatives, including those with bromo substituents. nih.gov This method has been shown to be tolerant of various functional groups, including halogens. nih.gov The reduction of brominated quinolines can also facilitate subsequent nucleophilic substitution reactions. nih.gov
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 8-methylquinoline |
| 5-Bromo-2-(acetoxymethyl)-7-methylquinoline |
| 5-Bromo-7-(acetoxymethyl)-2-methylquinoline |
| 5-Bromo-2-alkyl-7-methylquinoline |
| 5-Bromo-7-alkyl-2-methylquinoline |
| 5-Bromo-2-(2-arylvinyl)-7-methylquinoline |
| quinoline-2-carbaldehyde |
| quinoline-2-carboxylic acid |
| 8-quinolylmethyl acetate |
| palladacycle |
| styrylquinoline |
| pyridine-2,3-dicarboxylic acid |
| 1,2,3,4-tetrahydroquinoline |
| 6-piperazinyl quinoline |
| 6-morpholinyl quinoline |
| 6-bromo-5-nitroquinoline |
| 6,8-dibromotetrahydroquinoline |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline |
| 4-chloro-8-methylquinolin-2(1H)-one |
| 2,4-dihydrazino-8-methylquinoline |
| 5-azido-8-methyltetrazolo[1,5-a]quinoline |
| 4-amino-8-methylquinolin-2(1H)-thione |
| 2,6-dimethyl-8-hydroxyquinoline |
| 2,5-dimethyl-8-hydroxyquinoline |
| 2-methyl-8-hydroxyquinoline |
| 2-pyrazinecarboxylic acid |
| cyclohexyl hydroperoxide |
| cyclohexanol |
| cyclohexanone |
| triphenylphosphine |
| n-heptane |
| methylcyclohexane |
| phenylethanol |
| acetophenone |
| tert-butyl hydroperoxide |
| cyclohexene-1-ol |
| isatin (B1672199) |
| quinoline-4-carboxylic acid |
| N-(2-alkynyl)aniline |
| 3-bromoquinoline |
| 5-bromo-8-nitroisoquinoline |
| 8-aminoisoquinoline |
| 5,8-dibromoisoquinoline |
| 5,7,8-tribromoisoquinoline |
| 5,6,8-tribromoquinoline |
| 5,6,7,8-tetrabromoquinoline |
| 5,6,7,8-tetrachloroquinoline |
| 2-phenylpyridine |
| 2-(1-phenylvinyl)benzaldehyde |
| malonate |
| benzylidene malonate |
| indene |
| benzofulvene |
| Meldrum's acid |
| malononitrile |
| 2-phenoxybenzaldehyde |
| 1,4-dimethylcarbostyril |
| 5-keto-7-methyljuloline |
| 7-formyl-5-ketojuloline |
| 1-methyl-4-formylcarbostyril |
| 1-methyl-4-carboxycarbostyril |
| 7-carboxy-5-ketojuloline |
| 8-hydroxyquinoline |
| 8-aminoquinoline (B160924) |
| 5,7-dibromo-8-hydroxyquinoline |
| 5,7-dibromo-8-aminoquinoline |
| 7-bromo-8-hydroxyquinoline |
| 5-bromo-8-aminoquinoline |
| 8-methoxyquinoline |
| 5-bromo-8-methoxyquinoline |
| 4-((5-bromoquinolin-8-yl)oxy)phthalonitrile |
| 4-((5-bromoquinolin-8-yl)oxy)-5-chlorophthalonitrile |
| 2,4-dihalo-8-methylquinoline |
| 4-hydroxy-8-methyl-1,2-dihydroquinolin-2-one |
| 2,4-dichloro-8-methylquinoline |
| 2,4-dibromo-8-methylquinoline |
| 2-chloro-4-hydrazino-8-methylquinoline |
| 4-amino-2-halo-8-methylquinoline |
| 4-amino-8-methyl-1,2-dihydroquinolin-2-one |
| 2-amino-4-chloro-8-methylquinoline |
| 2-amino-4-azido-8-methylquinoline |
| N-(quinolin-8-yl)methanesulfonamide |
| N-benzylquinolin-8-amine |
| 2-methoxybenzaldehyde |
| thiobarbituric acid |
| acrolein |
| malonic acid |
| trans-2,4-pentadienoic acid |
| 2-aminoaryl ketone |
| benzilidenemalononitrile |
| acetoacetanilide |
| 2-(1-arylethylidene)malononitrile |
| Rhodanine |
| benzaldehyde |
| ethyl cyanoacetate |
| diisopropylethylammonium acetate |
| cyanoacrylate |
Advanced Spectroscopic Characterization of 5 Bromo 2,7 Dimethylquinoline and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei. For the structural analysis of 5-Bromo-2,7-dimethylquinoline, a combination of ¹H NMR, ¹³C NMR, and various two-dimensional NMR experiments are employed to unambiguously assign all proton and carbon signals.
¹H NMR Spectroscopy: Chemical Shift Analysis and Proton Coupling Patterns
The ¹H NMR spectrum of this compound is anticipated to display a series of distinct signals corresponding to the aromatic protons and the protons of the two methyl groups. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by the presence of the bromine atom, the nitrogen atom in the quinoline (B57606) ring, and the methyl substituents.
The aromatic region is expected to show signals for the protons at positions 3, 4, 6, and 8. The proton at C4 would likely appear as a doublet due to coupling with the proton at C3. Similarly, the proton at C3 would also be a doublet. The protons on the benzene (B151609) ring, H6 and H8, would likely appear as singlets or narrowly split doublets depending on long-range couplings. The bromine atom at the 5-position will exert a deshielding effect on the neighboring protons, causing their signals to shift downfield.
The two methyl groups at positions 2 and 7 are expected to appear as sharp singlet signals in the upfield region of the spectrum, as they are not coupled to any adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | 7.0 - 7.5 | d | J(H3-H4) = ~8-9 |
| H-4 | 8.0 - 8.5 | d | J(H4-H3) = ~8-9 |
| H-6 | 7.5 - 8.0 | s | - |
| H-8 | 7.5 - 8.0 | s | - |
| 2-CH₃ | 2.5 - 3.0 | s | - |
| 7-CH₃ | 2.5 - 3.0 | s | - |
Note: The predicted values are based on general principles and data from similar quinoline structures.
¹³C NMR Spectroscopy: Assignment of Carbon Signals
The ¹³C NMR spectrum of this compound will provide information on all the carbon atoms in the molecule. The spectrum is expected to show 11 distinct signals, corresponding to the 9 carbons of the quinoline ring system and the 2 methyl carbons.
The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of the substituents. The carbon atom attached to the bromine (C5) is expected to be significantly shifted. The quaternary carbons (C2, C5, C7, C8a, and C4a) will also have characteristic chemical shifts. The signals for the methyl carbons will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 155 - 160 |
| C-3 | 120 - 125 |
| C-4 | 135 - 140 |
| C-4a | 125 - 130 |
| C-5 | 115 - 120 |
| C-6 | 130 - 135 |
| C-7 | 140 - 145 |
| C-8 | 125 - 130 |
| C-8a | 145 - 150 |
| 2-CH₃ | 20 - 25 |
| 7-CH₃ | 20 - 25 |
Note: The predicted values are based on general principles and data from similar quinoline structures.
Two-Dimensional (2D) NMR Techniques
To overcome the limitations of one-dimensional NMR in complex molecules, two-dimensional NMR techniques are invaluable for establishing correlations between different nuclei.
A COSY experiment on this compound would reveal correlations between protons that are coupled to each other. The most significant cross-peak expected would be between the protons at C3 and C4, confirming their adjacent relationship in the pyridine (B92270) ring. The absence of other significant correlations in the aromatic region would support the assignment of the remaining aromatic protons as singlets or near-singlets.
HSQC and HMBC experiments are crucial for correlating proton and carbon signals.
An HSQC spectrum directly links protons to the carbons to which they are attached. For this compound, this would show correlations between H3 and C3, H4 and C4, H6 and C6, and H8 and C8. It would also confirm the attachment of the methyl protons to their respective methyl carbons.
An HMBC spectrum, on the other hand, reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton. For instance, the methyl protons at C2 would be expected to show correlations to C2 and C3. The methyl protons at C7 would likely show correlations to C6, C7, and C8. These long-range correlations are instrumental in the complete and unambiguous assignment of the molecular structure.
The Heteronuclear Correlation (HETCOR) experiment is an older 2D technique that, similar to HSQC, shows correlations between directly bonded carbon and proton atoms. While largely superseded by the more sensitive HSQC experiment, HETCOR can still provide valuable one-bond C-H connectivity information and would be expected to yield similar correlation data as described for the HSQC experiment.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Determination
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of compounds. In the analysis of this compound, both standard and high-resolution mass spectrometry provide critical data for its unambiguous identification.
The nominal molecular weight of this compound (C₁₁H₁₀BrN) is calculated to be approximately 235.11 g/mol . A key feature in the mass spectrum of a monobrominated compound like this compound is the characteristic isotopic pattern of bromine. youtube.com Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio (50.69% and 49.31%, respectively). youtube.com This results in two prominent peaks in the mass spectrum for the molecular ion (M⁺) and bromine-containing fragments, separated by two mass-to-charge units (m/z) and having almost equal intensity. This M and M+2 pattern is a definitive indicator of the presence of a single bromine atom in the molecule. youtube.com
High-Resolution Mass Spectrometry (HRMS) provides the precision necessary to confirm the elemental formula. By measuring the mass-to-charge ratio to several decimal places, the exact mass of the molecular ion can be determined and compared to the theoretical value. For C₁₁H₁₀⁷⁹BrN, the theoretical monoisotopic mass is 234.9996 Da, and for C₁₁H₁₀⁸¹BrN, it is 236.9976 Da. HRMS analysis can readily distinguish these from other potential formulas with the same nominal mass.
The fragmentation pattern observed in the mass spectrum offers further structural insights. For quinoline derivatives, fragmentation often involves the cleavage of substituent groups and the disruption of the heterocyclic ring system. nih.gov The fragmentation of this compound would be expected to show initial loss of a methyl radical (CH₃) followed by other characteristic losses.
Table 1: Theoretical Mass Spectrometry Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀BrN |
| Nominal Mass | 235 u |
| Monoisotopic Mass (⁷⁹Br) | 234.9996 Da |
| Monoisotopic Mass (⁸¹Br) | 236.9976 Da |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is highly effective for assessing the purity of volatile and semi-volatile compounds like this compound and for identifying impurities.
In a typical GC-MS analysis, the sample is vaporized and passed through a capillary column (e.g., a DB-5MS column) where components are separated based on their boiling points and interactions with the stationary phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification under specific chromatographic conditions. oup.com
As the separated components elute from the GC column, they enter the mass spectrometer, which serves as a detector. The mass spectrometer records the mass spectrum of each component, providing molecular weight and structural information. The combination of retention time and mass spectrum allows for a very high degree of confidence in the identification of the main compound and any impurities present. nih.govresearchgate.net For this compound, a single sharp peak in the gas chromatogram would indicate a high degree of purity. Any additional peaks would represent impurities, which can be identified by their respective mass spectra.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking, etc.). e-bookshelf.de The IR spectrum of this compound is expected to exhibit several characteristic absorption bands:
Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.
Aliphatic C-H stretching: From the methyl groups, appearing just below 3000 cm⁻¹.
C=C and C=N stretching: Vibrations of the quinoline ring system are expected in the 1650-1450 cm⁻¹ region.
C-H bending: In-plane and out-of-plane bending vibrations of the aromatic and aliphatic C-H bonds occur in the 1400-600 cm⁻¹ region.
C-Br stretching: The carbon-bromine stretching vibration is typically found in the lower frequency region of the spectrum, usually between 600 and 500 cm⁻¹.
Raman Spectroscopy is based on the inelastic scattering of monochromatic light. nih.gov While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. youtube.com Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the aromatic ring system are expected to produce strong signals in the Raman spectrum. The C-Br bond, being relatively polarizable, should also be Raman active.
Table 2: Expected Vibrational Bands for this compound
| Functional Group/Vibration | Expected IR Wavenumber (cm⁻¹) | Expected Raman Signal |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Moderate |
| Aliphatic C-H Stretch | 3000 - 2850 | Moderate to Strong |
| Aromatic C=C/C=N Stretch | 1650 - 1450 | Strong |
| C-H Bends | 1400 - 600 | Moderate to Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV and visible light. researchgate.net This technique is particularly useful for studying conjugated systems, such as the aromatic quinoline ring in this compound.
The UV-Vis spectrum of quinoline and its derivatives is characterized by absorption bands arising from π → π* and n → π* electronic transitions. researchgate.net
π → π transitions:* These are typically high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. For quinoline itself, these transitions give rise to strong absorption bands.
n → π transitions:* These are lower-intensity absorptions caused by the excitation of a non-bonding electron (from the nitrogen lone pair) to an antibonding π* orbital.
The substituents on the quinoline ring—the bromo group and the two methyl groups—influence the positions and intensities of these absorption bands. The methyl groups, being electron-donating, and the bromine atom, with its electron-withdrawing inductive effect and electron-donating resonance effect, will cause a shift in the absorption maxima (λ_max). This phenomenon, known as a bathochromic (red) or hypsochromic (blue) shift, provides insight into the electronic structure of the molecule. The solvent used for the analysis can also influence the spectrum, a phenomenon known as solvatochromism. researchgate.net
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its structure. It would reveal:
The planarity of the quinoline ring system.
The precise bond lengths and angles of all atoms in the molecule.
The conformation of the methyl groups relative to the quinoline ring.
The intermolecular interactions, such as π-π stacking, that govern the packing of the molecules in the crystal lattice. acs.org
While a specific crystal structure for this compound is not presented here, studies on analogous substituted quinolines have demonstrated the utility of this technique in elucidating detailed structural features. nih.govmdpi.com For example, analysis of related structures reveals how different substituents affect the geometry of the quinoline core and the nature of the crystal packing.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 6-Bromo-2,7-dimethylquinoline |
| 4-Bromo-5,7-dimethylquinoline |
Computational Chemistry and Theoretical Investigations of 5 Bromo 2,7 Dimethylquinoline
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. In the context of 5-Bromo-2,7-dimethylquinoline, DFT calculations would provide significant insights into its molecular properties and reactivity. Such studies are foundational for understanding its behavior at a molecular level.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational procedure aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. This optimized structure is crucial as it represents the most probable conformation of the molecule and serves as the basis for all subsequent property calculations.
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Band Gap)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. A higher HOMO energy level indicates a greater ability to donate electrons, suggesting a higher reactivity towards electrophiles.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. A lower LUMO energy level indicates a greater ability to accept electrons, suggesting a higher reactivity towards nucleophiles.
Band Gap (HOMO-LUMO Gap): The energy difference between the HOMO and LUMO is known as the band gap. A small band gap implies that less energy is required to excite an electron from the HOMO to the LUMO, which is associated with higher chemical reactivity and lower kinetic stability. Conversely, a large band gap suggests high stability.
For this compound, FMO analysis would map the electron density distribution of these orbitals, revealing the most likely sites for electrophilic and nucleophilic attack. The calculated band gap would provide a quantitative measure of its chemical reactivity and stability.
Below is an illustrative table of the kind of data that would be generated from such an analysis.
| Parameter | Energy (eV) |
| HOMO | (Value not available) |
| LUMO | (Value not available) |
| Band Gap (ΔE) | (Value not available) |
Global Reactivity Descriptors
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of charge transfer.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.
Nucleophilicity Index (N): Quantifies the ability of a molecule to donate electrons, acting as a nucleophile.
These descriptors provide a comprehensive picture of the molecule's reactivity profile. For this compound, these values would allow for a comparison of its reactivity with other related compounds.
An example of a data table for global reactivity descriptors is shown below.
| Descriptor | Value |
| Electronegativity (χ) | (Value not available) |
| Chemical Hardness (η) | (Value not available) |
| Chemical Softness (S) | (Value not available) |
| Electrophilicity Index (ω) | (Value not available) |
| Nucleophilicity Index (N) | (Value not available) |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In a hypothetical QSAR study involving this compound and its derivatives, various molecular descriptors (physicochemical, electronic, and steric properties) would be calculated using computational methods. These descriptors would then be correlated with a measured biological activity (e.g., anticancer, antimicrobial) using statistical methods like multiple linear regression.
The resulting QSAR model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds. The model's statistical quality and predictive power would be rigorously validated.
Molecular Docking and Molecular Dynamics Simulations for Molecular Recognition and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the binding mode of a small molecule ligand (like this compound) to the active site of a target protein. The output of a docking study includes the binding pose and a scoring function that estimates the binding affinity. This information is crucial for understanding the potential mechanism of action of a drug candidate.
Elucidation of Reaction Mechanisms via Computational Pathways
Computational chemistry can be employed to investigate the detailed step-by-step mechanism of a chemical reaction. For a reaction involving this compound, DFT calculations could be used to map out the entire reaction pathway, including the structures and energies of reactants, transition states, intermediates, and products.
By calculating the activation energies for different possible pathways, the most favorable reaction mechanism can be identified. This provides a deep understanding of the reaction kinetics and thermodynamics, which is invaluable for optimizing reaction conditions and predicting the formation of different products.
Advanced Research Applications of Quinoline Scaffolds Excluding Prohibited Content
Applications in Catalysis
The quinoline (B57606) ring system is a privileged scaffold in catalysis, valued for its rigid structure and the coordinating ability of its nitrogen atom. While direct catalytic applications of 5-Bromo-2,7-dimethylquinoline are not extensively documented, the behavior of analogous structures provides significant insight into its potential.
Quinoline Derivatives as Ligands in Metal-Catalyzed Reactions
Quinoline derivatives are frequently employed as ligands that coordinate with a metal center, forming complexes that catalyze a wide range of chemical reactions. The electronic properties and steric profile of the quinoline ligand are crucial for the efficiency and selectivity of the catalyst.
The bromine atom on compounds like bromo-dimethylquinolines serves as a versatile handle for creating more complex ligand structures through transition metal-catalyzed cross-coupling reactions. For instance, in the related compound 8-bromo-5,6-dimethylquinoline, the bromine at the 8-position is a key site for reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of various functional groups. This synthetic versatility enables the tuning of the ligand's properties for specific catalytic applications.
The electron-donating methyl groups on the quinoline ring, such as those at the 2- and 7-positions in the target compound, increase the electron density of the system. This enhances the Lewis basicity of the nitrogen atom, strengthening its coordination to a metal center, which can be a beneficial trait in ligand design. Multifunctional complexes featuring palladium and specialized diphosphorus (B173284) ligands have demonstrated the ability to perform tandem catalysis, where both the metal and the ligand have active sites for different reaction types. nih.gov This highlights the sophisticated catalytic systems that can be developed from foundational scaffolds like substituted quinolines.
Table 1: Potential Metal-Catalyzed Reactions Utilizing Bromo-Quinoline Scaffolds
| Reaction Type | Description | Role of Bromo-Quinoline | Potential Catalyst |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds between an organoboron compound and an organohalide. | The bromine atom acts as a leaving group for oxidative addition to the metal center. | Palladium(0) complexes |
| Buchwald-Hartwig Amination | Forms carbon-nitrogen bonds between an organohalide and an amine. | The bromine atom is replaced by a nitrogen-containing moiety. | Palladium complexes with phosphine (B1218219) ligands |
| Carbonylation Reactions | Incorporates a carbonyl group (CO) into an organic molecule. | The bromo-substituted position can be targeted for carbonylation. nih.gov | Palladium catalysts |
Quinoline Scaffolds in Organocatalysis and Biocatalysis
While the primary application of quinoline derivatives in catalysis is as ligands for metals, their structural features also lend themselves to organocatalysis. The nitrogen atom can act as a basic site to activate substrates. Furthermore, chiral quinoline derivatives can be used as scaffolds for asymmetric organocatalysts. In the realm of biocatalysis, quinoline scaffolds can be incorporated into larger molecules to act as enzyme inhibitors or probes, although specific examples for this compound are not documented.
Development of Functional Materials and Sensors
The rigid, planar, and aromatic nature of the quinoline scaffold makes it an excellent building block for functional materials, including fluorescent sensors and materials for electronic applications.
Fluorescent Probes and Imaging Agents
Quinoline and its derivatives are known for their fluorescent properties. The addition of specific functional groups can turn a quinoline-containing bioactive compound into a fluorescent probe, allowing for its tracking and localization within cells via imaging techniques. This approach is particularly valuable for studying the mechanism of action of potential drug molecules.
For example, the introduction of a dimethylamino group to a quinoline moiety has been shown to induce fluorescence, creating a useful tool for cell imaging experiments. mdpi.com Such probes can help identify the subcellular compartments where a compound accumulates, providing critical information for drug development. mdpi.com The development of these molecular probes is a key part of advancing medical diagnostic imaging.
Applications in Electronics, Dyes, and Smart Materials
The conjugated pi-system of the quinoline ring is a desirable feature for applications in organic electronics. Molecules incorporating this scaffold can be designed to have specific light-absorbing and emitting properties, making them suitable for use as organic dyes. Research into related heterocyclic compounds has shown their potential in creating materials for various electronic devices. While direct applications of this compound in this area are not reported, its structure is consistent with scaffolds used in the development of such advanced materials.
Rational Drug Design Principles and Preclinical Lead Optimization
Rational drug design involves the iterative process of designing and synthesizing compounds based on the structure of a biological target. researchgate.net The quinoline scaffold is a common feature in many pharmacologically active molecules and is often used as a starting point for developing new therapeutic agents. nih.gov
The process of lead optimization involves modifying a promising compound (a "lead") to improve its efficacy, selectivity, and pharmacokinetic properties. nih.gov For instance, in the development of novel anticancer agents, researchers synthesized a series of 5-bromo-7-azaindolin-2-one derivatives, which are structurally related to the quinoline core. nih.gov By systematically modifying different parts of the molecule, they were able to identify compounds with significantly greater potency against several cancer cell lines compared to the existing drug Sunitinib. nih.gov This work exemplifies the principles of lead optimization, where structure-activity relationships (SAR) are explored to enhance a compound's therapeutic potential. nih.gov
The bromine atom in this compound provides a convenient attachment point for various side chains and functional groups, making it a potentially valuable intermediate for creating a library of compounds for screening and optimization in a drug discovery program.
Quinoline as a Privileged Scaffold in Medicinal Chemistry
The quinoline ring system is widely regarded as a "privileged scaffold" in drug discovery. This term reflects its recurring presence in molecules that exhibit a wide array of pharmacological activities, making it a versatile foundation for developing novel therapeutic agents. nih.govnih.gov The structural rigidity of the fused ring system, combined with its unique electronic properties and capacity for diverse functionalization, allows it to interact with a multitude of biological targets. frontiersin.orgorientjchem.org
The therapeutic applications of quinoline derivatives are extensive, spanning numerous disease categories. nih.gov Researchers have extensively studied these compounds for a broad spectrum of pharmacological responses, including anticancer, antimalarial, antibacterial, antiviral, antifungal, anti-inflammatory, and antipsychotic activities. nih.govorientjchem.org The ability of the quinoline nucleus to be modified at various positions allows for the fine-tuning of its biological effects, leading to the development of potent and selective drugs. frontiersin.org This structural versatility has cemented the quinoline moiety's importance in the design and synthesis of new, effective therapeutic molecules. nih.govbohrium.com
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule influence its biological activity. For quinoline derivatives, SAR studies have been crucial in optimizing their therapeutic potential. These studies reveal that the type and position of substituents on the quinoline ring dramatically impact the compound's potency and selectivity. nih.gov
For instance, in the development of α2C-adrenoceptor antagonists, research identified that a substituent at the 3-position of the quinoline ring was absolutely critical for activity. acs.orgnih.gov Similarly, in the context of anticancer agents, the introduction of various functional groups can greatly influence the compound's ability to inhibit cancer cell growth, invasion, and migration. orientjchem.org Studies on quinoline derivatives designed to reverse multidrug resistance (MDR) in cancer cells have shown that the spatial arrangement of aryl rings and the presence of basic nitrogen atoms are essential for high activity. acs.org
The table below illustrates conceptual SAR principles for quinoline derivatives based on reported findings.
| Position on Quinoline Ring | Type of Substituent | Conceptual Impact on Biological Activity |
| Position 3 | Various Substituents | Can be essential for specific receptor antagonism (e.g., α2C-adrenoceptor). acs.orgnih.gov |
| Position 4 | Amino Groups | Often associated with antimalarial and anticancer properties. acs.orgrsc.org |
| Positions 5 and 7 | Halogens (e.g., Bromo) | Can modulate activity; often seen in compounds with antimicrobial or anticancer potential. acgpubs.org |
| Position 8 | Hydroxy or Methoxy (B1213986) Groups | Can influence metal-chelating properties and biological activity. acgpubs.org |
In Silico Screening and Computational Drug Design Strategies
Computational methods are now indispensable in modern drug discovery, accelerating the identification and optimization of new drug candidates. For quinoline-based drug design, several in silico strategies are employed. orientjchem.org
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.govijprajournal.com For quinoline derivatives, docking studies have been used to understand their binding modes with targets like protein kinases, helping to validate SAR data and guide the design of more potent inhibitors. nih.govarabjchem.org These simulations can reveal key interactions, such as hydrogen bonds between the quinoline nitrogen and amino acid residues in the target's active site, which are crucial for ligand binding. nih.govacs.org
3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method correlates the 3D structural features of a set of molecules with their biological activity. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) are used to build predictive models based on the steric and electrostatic properties of quinoline derivatives. nih.gov These models help researchers design new compounds with potentially improved activity before they are synthesized in the lab.
Virtual Screening: This computational technique involves screening large libraries of virtual compounds against a specific biological target to identify potential hits. Ligand-based and structure-based virtual screening are widely used in the discovery of novel quinoline-based drug candidates. researchgate.net
These computational approaches have significantly enhanced the efficiency of drug discovery, allowing for the rational design of novel quinoline derivatives with improved pharmacokinetic and pharmacodynamic profiles. orientjchem.org
Investigation of Molecular Targets and Proposed Mechanisms of Action (Conceptual Preclinical Level)
The diverse pharmacology of quinoline derivatives stems from their ability to interact with a wide range of molecular targets. At the conceptual preclinical level, research has identified several key targets and mechanisms through which these compounds exert their anticancer effects. nih.gov
Many quinoline-based anticancer agents function as kinase inhibitors. rsc.org Kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. Overexpression or mutation of certain kinases is a hallmark of many cancers. Quinoline derivatives have been designed to target specific kinases, including:
Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govrsc.org
Serine/Threonine Kinases: Such as PI3K and mTOR, which are central to carcinogenic pathways. nih.gov
Other proposed mechanisms of action for quinoline derivatives include:
Topoisomerase Inhibition: These enzymes are essential for DNA replication. Inhibiting them leads to DNA damage and cell death. nih.govrsc.org
Tubulin Polymerization Inhibition: By interfering with the dynamics of microtubules, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death). nih.govrsc.org
Induction of Apoptosis: Many quinoline compounds can trigger apoptosis through various pathways, including the disruption of the cell cycle and modulation of pro- and anti-apoptotic proteins. orientjchem.orgarabjchem.org
The table below summarizes some key molecular targets for quinoline-based compounds at a conceptual level.
| Molecular Target Class | Specific Examples | Associated Therapeutic Area (Conceptual) |
| Kinases | EGFR, VEGFR, c-Met, PI3K, mTOR | Anticancer. nih.gov |
| Topoisomerases | Topoisomerase I, Topoisomerase II | Anticancer, Antimicrobial. nih.govrsc.org |
| Structural Proteins | Tubulin | Anticancer. nih.gov |
| Other Enzymes | Peptide Deformylase (PDF) | Antibacterial. nih.gov |
Strategies for Modulating Pharmacokinetic Profiles (e.g., metabolic stability, bioavailability optimization at a conceptual level)
The therapeutic success of a drug candidate depends not only on its potency at the target site (pharmacodynamics) but also on its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound. A key goal in medicinal chemistry is to optimize the structure of a lead compound to achieve favorable pharmacokinetic properties.
For quinoline scaffolds, various strategies can be conceptually employed to modulate their ADME profiles. The introduction or modification of functional groups can have a profound impact on properties like metabolic stability and bioavailability. For example, adding or altering substituents can block sites of metabolic attack by enzymes, thereby increasing the compound's half-life in the body.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
